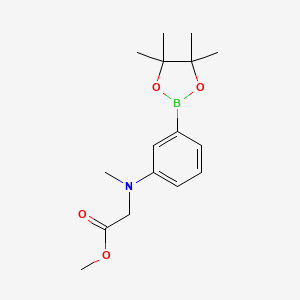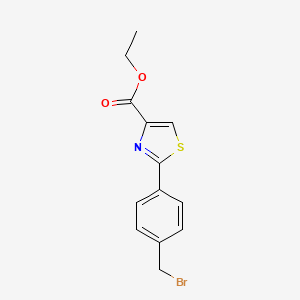
6-Hydrazino-5-nitro-nicotinic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydrazino-5-nitro-nicotinic acid methyl ester is a chemical compound with the molecular formula C7H9N3O2 It is a derivative of nicotinic acid and contains both hydrazino and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazino-5-nitro-nicotinic acid methyl ester typically involves the reaction of 6-chloro-5-nitro-nicotinic acid methyl ester with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure consistent quality and yield on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydrazino-5-nitro-nicotinic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazino derivatives.
Applications De Recherche Scientifique
6-Hydrazino-5-nitro-nicotinic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: Used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Hydrazino-5-nitro-nicotinic acid methyl ester involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with electrophilic centers in biological molecules, leading to enzyme inhibition or modification of protein function. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Hydrazino-nicotinic acid methyl ester
- 5-Nitro-nicotinic acid methyl ester
- 6-Chloro-5-nitro-nicotinic acid methyl ester
Uniqueness
6-Hydrazino-5-nitro-nicotinic acid methyl ester is unique due to the presence of both hydrazino and nitro groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
30766-26-8 |
|---|---|
Formule moléculaire |
C7H8N4O4 |
Poids moléculaire |
212.16 g/mol |
Nom IUPAC |
methyl 6-hydrazinyl-5-nitropyridine-3-carboxylate |
InChI |
InChI=1S/C7H8N4O4/c1-15-7(12)4-2-5(11(13)14)6(10-8)9-3-4/h2-3H,8H2,1H3,(H,9,10) |
Clé InChI |
CXQNIGBXLPXGET-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(N=C1)NN)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B13984047.png)

![3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole](/img/structure/B13984056.png)










